2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-15-4-6-16(7-5-15)10-2-3-11-14-12(18)8-13(19)17(11)9-10/h2-3,8-9,18H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPANRYMDFYSGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN3C(=NC(=CC3=O)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H16N4O
- Molecular Weight : 244.30 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, highlighting its potential in several therapeutic areas:
1. Antiviral Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit antiviral properties. For instance, certain analogs have demonstrated effectiveness against viruses such as herpes simplex virus (HSV) and human cytomegalovirus (HCMV). The mechanism often involves inhibition of viral replication through interaction with viral enzymes or host cell pathways.
2. Antimicrobial Properties
Studies have shown that the compound possesses antimicrobial activity against a range of pathogenic bacteria and fungi. The minimal inhibitory concentration (MIC) values for various strains have been determined, indicating potent effects against Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
| Staphylococcus aureus | 0.15 |
| Candida albicans | 0.30 |
3. Cytotoxicity and Antitumor Activity
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicate that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
The biological activity of this compound is attributed to several mechanisms:
Inhibition of Enzymatic Activity
The compound has been shown to inhibit specific enzymes critical for pathogen survival and replication. For instance, it targets phosphodiesterase (PDE) enzymes, which play a role in cellular signaling pathways.
Interaction with Nucleic Acids
Some studies suggest that the compound may interact with DNA or RNA, disrupting nucleic acid synthesis or function, thereby exerting its antimicrobial and antiviral effects.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antiviral Efficacy : A study evaluating the antiviral activity against HSV demonstrated that treatment with the compound reduced viral load significantly in infected cell cultures.
- Clinical Trials for Antitumor Activity : Ongoing clinical trials are investigating the efficacy of this compound in combination with other chemotherapeutic agents for treating specific types of cancer.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant anti-inflammatory properties. For instance, compounds synthesized with this core structure have shown inhibition against hyaluronidase enzymes, which are involved in inflammatory processes. In vitro testing indicated that specific derivatives, such as those containing N-methylpiperazine, outperformed standard anti-inflammatory drugs like Indomethacin at certain concentrations .
Antitumor Activity
The pyrido[1,2-a]pyrimidin-4-one scaffold has been explored for its potential antitumor effects. A study identified several derivatives that exhibited cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrimidine ring could enhance the antitumor efficacy .
Antitubercular Agents
The compound has also been investigated as a potential antitubercular agent. A recent study highlighted the development of inhibitors targeting CYP121A1, an enzyme essential for Mycobacterium tuberculosis survival. Compounds containing the pyrido[1,2-a]pyrimidin-4-one structure were found to be effective in inhibiting this enzyme, suggesting their utility in combating tuberculosis .
Case Study 1: Synthesis and Evaluation of Derivatives
A comprehensive study involved synthesizing various derivatives of 2-hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one and evaluating their biological activities. The study utilized spectral analysis and in vivo testing on rat models to assess anti-inflammatory properties. Results indicated that certain derivatives significantly reduced carrageenan-induced edema compared to controls .
Case Study 2: Structure-Based Drug Design
In another research initiative, structure-based drug design was employed to optimize the binding affinity of pyrido[1,2-a]pyrimidin-4-one derivatives against specific biological targets such as p38α MAP kinase. This approach led to the identification of new inhibitors with low nanomolar affinity, demonstrating the effectiveness of this compound in targeted therapy .
Comparison with Similar Compounds
Q & A
Q. What are the key structural features of pyrido[1,2-a]pyrimidin-4-one derivatives that influence their activity as aldose reductase inhibitors?
The presence and position of hydroxyl groups are critical. For example, introducing a hydroxy group at positions 6 or 9 enhances inhibitory potency against aldose reductase (ALR2), while methylation or removal of these groups abolishes activity. Catechol derivatives exhibit superior antioxidant properties due to their redox-active hydroxyl moieties. Molecular docking studies confirm that hydroxyl groups participate in hydrogen bonding with ALR2's catalytic site .
Q. What synthetic methodologies are commonly employed for constructing the pyrido[1,2-a]pyrimidin-4-one core?
Common strategies include:
- Cyclization reactions : Acid-catalyzed condensation of 2-aminopyridines with carbonyl compounds (e.g., ethyl acetoacetate) under thermal conditions .
- Transition metal catalysis : Suzuki-Miyaura coupling for aryl group introduction (e.g., microwave-assisted coupling at the 3-position) and CuI-catalyzed Ullmann reactions for cost-effective C–N bond formation .
- Phase-transfer catalysis (PTC) : Alkylation or halogenation at the 2-hydroxy position using tetrabutylammonium bromide .
Q. Which biological targets are most commonly associated with pyrido[1,2-a]pyrimidin-4-one derivatives in therapeutic research?
Key targets include:
- Aldose reductase (ALR2) : Linked to diabetic complications; micromolar/submicromolar inhibition reported .
- SHP2 phosphatase : Overexpressed in cancers; allosteric inhibitors like compound 13a show antiproliferative activity .
- PI3K isoforms : Selective inhibition (e.g., TGX-221 targets p110β with IC₅₀ = 5 nM) .
Advanced Research Questions
Q. How can molecular docking studies guide the optimization of pyrido[1,2-a]pyrimidin-4-one derivatives for enhanced SHP2 inhibitory activity?
Docking simulations reveal that rigid scaffolds (e.g., 13a ) may hinder formation of "bidentate ligand" interactions with SHP2's allosteric pocket. Introducing flexible linkers or substituents (e.g., morpholine or piperazine groups) could improve binding by accommodating conformational changes in the enzyme. Activity cliffs observed in analogs with bulky substituents suggest steric tolerance limits .
Q. What strategies address regioselectivity challenges in the synthesis of substituted pyrido[1,2-a]pyrimidin-4-ones?
- Pre-functionalized intermediates : Use of 7-chloro-3-iodo derivatives enables selective Suzuki-Miyaura coupling at the 3-position .
- Lithium amide-mediated acylation : Ensures regioselective formation of 2-oxo isomers over 4-oxo isomers by controlling nucleophilic attack sites .
- Microwave-assisted reactions : Enhance reaction control to minimize side products during cross-coupling .
Q. How can late-stage functionalization techniques modify pyrido[1,2-a]pyrimidin-4-ones under mild conditions?
Sulfenylation/selenylation at the 3-position is achieved via iodine-catalyzed coupling with thiols or organodiselenides at room temperature. This method tolerates diverse functional groups (e.g., aryl, alkyl) and achieves yields >80% without requiring transition metals .
Analyze contradictions in activity data when varying substituent chain lengths in aldose reductase inhibitors.
- Shorter chains : Derivatives with 2-phenyl or 2-hydroxy groups show micromolar activity due to optimal pharmacophore alignment .
- Longer chains : Lengthening to benzyl reduces activity, likely due to steric hindrance in ALR2's hydrophobic pocket. Methylation of hydroxyls (e.g., compound 15 ) also diminishes potency, confirming the necessity of free -OH groups .
Methodological Notes
- Contradiction Resolution : When conflicting activity data arise (e.g., chain length effects), employ molecular dynamics simulations to assess binding pocket flexibility .
- Experimental Design : For SHP2 inhibitors, prioritize two-round scaffold-hopping strategies to balance rigidity and flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
